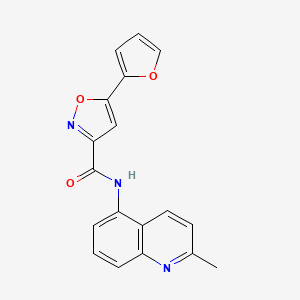
5-(furan-2-yl)-N-(2-methylquinolin-5-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(furan-2-yl)-N-(2-methylquinolin-5-yl)isoxazole-3-carboxamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
5-(furan-2-yl)-N-(2-methylquinolin-5-yl)isoxazole-3-carboxamide is a selective inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking and signal transduction. This compound inhibits PLD activity by binding to its catalytic domain, preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing cell migration and invasion, inducing apoptosis, and inhibiting angiogenesis. Additionally, this compound has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(furan-2-yl)-N-(2-methylquinolin-5-yl)isoxazole-3-carboxamide in lab experiments is its specificity for PLD, allowing for targeted inhibition of this enzyme. Additionally, this compound is a small molecule inhibitor, making it easy to administer and study. However, one of the limitations of using this compound is its potential off-target effects, as it may inhibit other enzymes with similar catalytic domains.
Future Directions
There are several future directions for 5-(furan-2-yl)-N-(2-methylquinolin-5-yl)isoxazole-3-carboxamide research, including exploring its potential as a therapeutic agent in various diseases, identifying its off-target effects, and developing more potent and selective PLD inhibitors. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 5-(furan-2-yl)-N-(2-methylquinolin-5-yl)isoxazole-3-carboxamide involves the reaction of quinoline-5-carboxylic acid with furan-2-boronic acid in the presence of a palladium catalyst to form 5-(furan-2-yl)quinoline-5-carboxylic acid. This intermediate is then treated with oxalyl chloride and isoxazole to produce this compound.
Scientific Research Applications
5-(furan-2-yl)-N-(2-methylquinolin-5-yl)isoxazole-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and pancreatic cancer cells. Inflammation is also an area of interest for this compound research, as it has been shown to reduce inflammation in animal models of rheumatoid arthritis and sepsis. Additionally, this compound has been found to have antiviral properties, inhibiting the replication of viruses such as dengue and chikungunya.
properties
IUPAC Name |
5-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11-7-8-12-13(19-11)4-2-5-14(12)20-18(22)15-10-17(24-21-15)16-6-3-9-23-16/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEOCWLRTSTJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



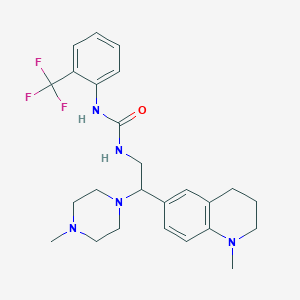
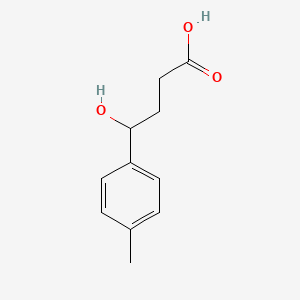

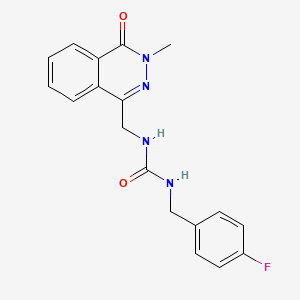
![3-(5-Methylfuran-2-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2870139.png)
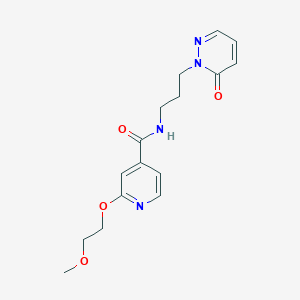
![2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2870142.png)
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2870143.png)
![3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile](/img/structure/B2870144.png)
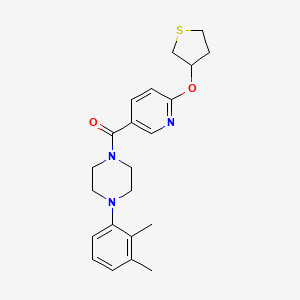
![6-fluoro-N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2870147.png)
![2-((2-hydroxyethyl)amino)-1-(5-(3-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2870148.png)